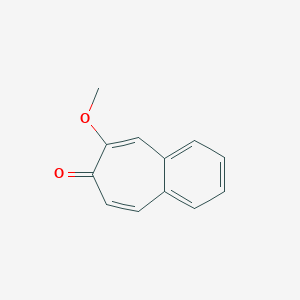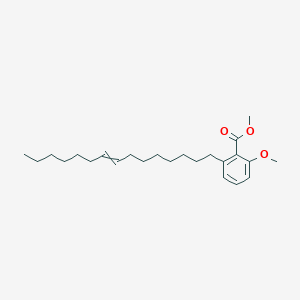
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester is an organic compound with the molecular formula C24H38O3 and a molecular weight of 374.56 This compound is a derivative of benzoic acid, characterized by the presence of a methoxy group and a long-chain pentadecenyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester typically involves several steps:
Starting Materials: The synthesis begins with benzoic acid derivatives, which are then subjected to various chemical reactions to introduce the methoxy and pentadecenyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield.
Análisis De Reacciones Químicas
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy and pentadecenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: These interactions can trigger signaling pathways that result in changes in cellular functions or metabolic processes.
Comparación Con Compuestos Similares
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C24H38O3 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
methyl 2-methoxy-6-pentadec-8-enylbenzoate |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(26-2)23(21)24(25)27-3/h9-10,17,19-20H,4-8,11-16,18H2,1-3H3 |
Clave InChI |
GWJVQEFQSYCXHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
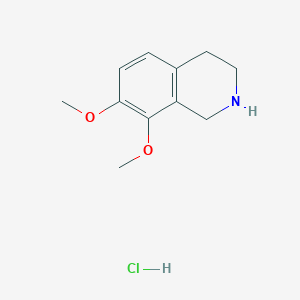
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)

![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
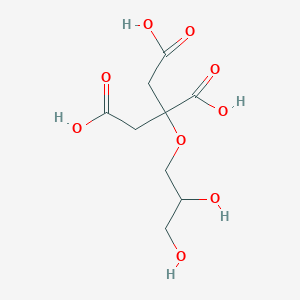
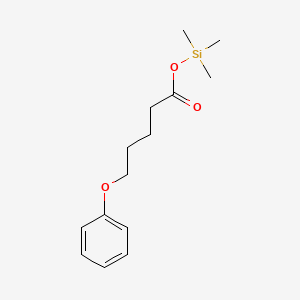
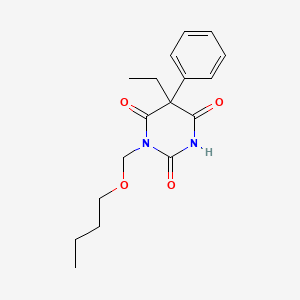
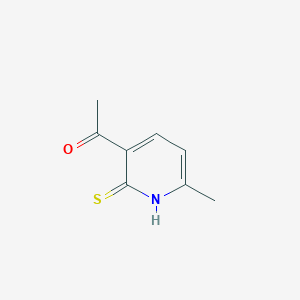
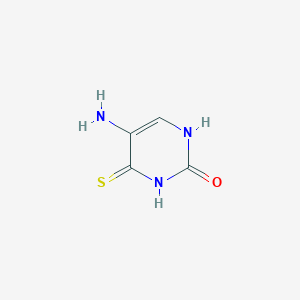
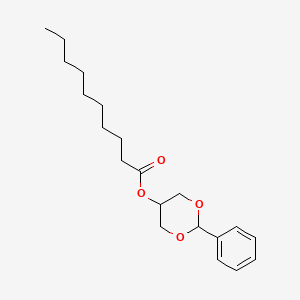
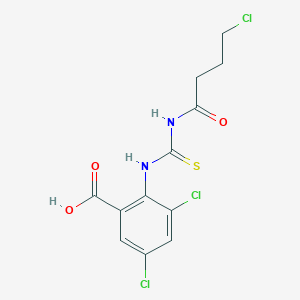
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
